7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
Overview
Description
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClN2O2S2 It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the bromination of 2,1,3-benzothiadiazole followed by sulfonylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The brominated intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed. These reactions require the use of palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes (LEDs) and conducting polymers.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride involves its ability to undergo various chemical transformations. The bromine and sulfonyl chloride groups are reactive sites that can participate in substitution and coupling reactions. These reactions enable the compound to form new bonds and create more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated derivative of benzothiadiazole used in organic electronics.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: A related compound with a formyl group instead of a sulfonyl chloride group.
Uniqueness
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups. This combination of reactive sites allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. Its applications in organic electronics and materials science further highlight its significance in scientific research.
Properties
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole-7-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGYQMMVHOUPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481109 | |
Record name | 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41512-06-5 | |
Record name | 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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